4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a pyrrolidinyl-butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrolidinyl-Butynyl Intermediate: This step involves the reaction of 4-bromo-1-butyne with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)but-2-yne.
Sulfonamide Formation: The intermediate is then reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinyl-butynyl chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide:
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its chemical properties and applications.
4-(tert-butyl)benzenesulfonamide: Lacks the pyrrolidinyl-butynyl chain, which may reduce its biological activity.
Uniqueness
The presence of both the tert-butyl group and the pyrrolidinyl-butynyl chain in this compound makes it unique compared to similar compounds. This unique structure may enhance its stability, binding affinity, and specificity in various applications.
Properties
IUPAC Name |
4-tert-butyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYVCPSLSRWHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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